molecular formula C14H15N5OS B11241600 N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide

Cat. No.: B11241600
M. Wt: 301.37 g/mol
InChI Key: JPESLXMKTPKGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is a complex organic compound featuring a triazolothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or butanamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the triazolothiadiazole core.

    Reduction: Reduced forms of the benzyl or butanamide groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolothiadiazole core can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the triazolothiadiazole core and exhibit similar biological activities.

    Benzyl-substituted triazoles: These compounds have similar structural features and pharmacological profiles.

Uniqueness

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is unique due to its specific combination of the triazolothiadiazole core with the benzyl and butanamide groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]butanamide

InChI

InChI=1S/C14H15N5OS/c1-2-3-12(20)15-8-10-4-6-11(7-5-10)13-18-19-9-16-17-14(19)21-13/h4-7,9H,2-3,8H2,1H3,(H,15,20)

InChI Key

JPESLXMKTPKGNL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=CC=C(C=C1)C2=NN3C=NN=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.